(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
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Overview
Description
(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a complex organic compound that features a cyclopentapyrrole core with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopentapyrrole core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the cyclopentapyrrole core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyclopentapyrrole core may produce different hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole include other cyclopentapyrrole derivatives and thiophene-containing molecules. Examples include:
- 2-(thiophen-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 2-(furan-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a thiophene ring and a cyclopentapyrrole core. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(3aR,6aR)-2-thiophen-2-yl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C11H13NS/c1-3-8-7-10(12-9(8)4-1)11-5-2-6-13-11/h2,5-6,8-9H,1,3-4,7H2/t8-,9-/m1/s1 |
InChI Key |
KMDOQMSZVBODTM-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(=N[C@@H]2C1)C3=CC=CS3 |
Canonical SMILES |
C1CC2CC(=NC2C1)C3=CC=CS3 |
Origin of Product |
United States |
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